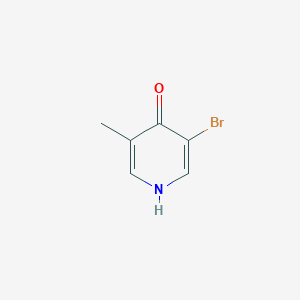

3-溴-5-甲基吡啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Bromo-5-methylpyridin-4-ol is a brominated pyridine derivative. While the specific compound is not directly studied in the provided papers, related brominated pyridines have been synthesized and characterized, which can offer insights into the properties and reactivity of 3-Bromo-5-methylpyridin-4-ol. For instance, the synthesis of various brominated pyridines has been reported, which often serve as intermediates in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of brominated pyridines typically involves halogenation reactions or metal-halogen exchange processes. For example, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, sequential metalation and metal-halogen exchange of 3,5-dibromopyridine were used to synthesize various alkylated pyridine derivatives . These methods could potentially be adapted for the synthesis of 3-Bromo-5-methylpyridin-4-ol.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of a related compound was determined to crystallize in the monoclinic system, and its molecular geometry was compared with DFT calculations . These techniques could be applied to determine the molecular structure of 3-Bromo-5-methylpyridin-4-ol.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, often serving as intermediates for further functionalization. The halogen atoms on the pyridine ring can undergo substitution reactions to introduce different functional groups, as demonstrated in the synthesis of pentasubstituted pyridines using halogen dance reactions . The reactivity of 3-Bromo-5-methylpyridin-4-ol would likely be influenced by the presence of the bromine atom and the methyl group, enabling targeted chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines, such as their vibrational spectra, can be studied using experimental techniques like FTIR and Raman spectroscopy, as well as theoretical methods like DFT . These studies provide information on the bond lengths, bond angles, and functional group vibrations, which are crucial for understanding the reactivity and stability of the compounds. The hydrogen bonding interactions and electronic properties, such as HOMO-LUMO energies, are also important factors that can be analyzed .

科学研究应用

合成和化学性质

吡啶衍生物,包括3-溴-5-甲基吡啶-4-醇,已被广泛研究其合成和化学性质。例如,Ahmad等人(2017年)描述了通过Suzuki交叉偶联反应高效合成新型基于吡啶的衍生物,展示了这些化合物在开发液晶手性掺杂剂以及其生物活性(包括抗血栓溶解和生物膜抑制活性)方面的潜力(Ahmad et al., 2017)。这突显了吡啶衍生物在材料科学和生物学中的合成多样性和应用潜力。

生物应用

在药物化学领域,3-溴-5-甲基吡啶-4-醇衍生物显示出作为溴结构域配体的潜力,这是药物发现中的重要靶点。Marchand等人(2016年)确定了3-氨基-2-甲基吡啶衍生物作为BAZ2B溴结构域的配体,展示了这些化合物在发现新治疗剂方面的实用性(Marchand et al., 2016)。

材料科学应用

吡啶衍生物的应用延伸到材料科学领域,在那里它们独特的性质被利用于开发电致变色器件。Wang等人(2011年)合成了一种新型星形4,4'-联吡啶衍生物,展示了其在多色固态电致变色器件中的应用,该器件具有快速切换时间和高着色效率(Wang等人,2011年)。这说明了吡啶衍生物在为电子应用创建先进材料方面的潜力。

催化

吡啶衍生物在催化中也起着关键作用。例如,Lang等人(2001年)探索了使用铜催化剂对芳基卤化物进行氨基化的方法,展示了这种方法在功能化溴吡啶衍生物中的效率(Lang et al., 2001)。这种催化应用突显了吡啶衍生物在促进复杂化学转化中的作用。

安全和危害

作用机制

Keep in mind that this information is based on existing knowledge up to a certain point, and ongoing scientific investigations may reveal additional insights.

: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Link

属性

IUPAC Name |

3-bromo-5-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-8-3-5(7)6(4)9/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMFOFUFEYSHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C(C1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylpyridin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2548370.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)